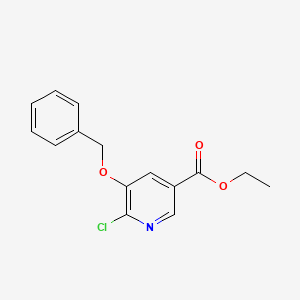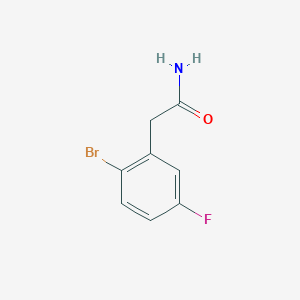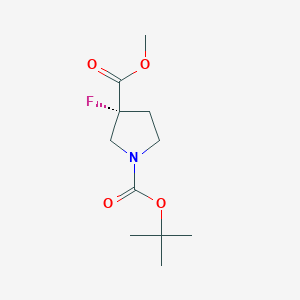![molecular formula C13H15N3O4 B1407794 ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate CAS No. 1706435-77-9](/img/structure/B1407794.png)
ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate
Übersicht
Beschreibung
Indole derivatives are a significant class of organic compounds that have been the focus of many researchers due to their biological properties . They are important types of molecules and natural products and play a main role in cell biology . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound . For example, in the title compound, C14H17NO3, the nine-membered 1H-indole ring system is essentially planar .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacologically Active Compounds
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate has been utilized in the synthesis of various pharmacologically active indoles. For example, the compound's reaction with different agents has been shown to form a range of substances with potential anti-inflammatory, ulcerogenic, and antispasmodic activities. This highlights its role in creating new chemical entities for potential therapeutic applications (Hishmat et al., 1999).
Antimicrobial Activities
Research has demonstrated the compound's utility in synthesizing new indoles with significant antimicrobial properties. By undergoing various chemical reactions, it helps form compounds with antibacterial and antifungal activities, underscoring its importance in developing new antimicrobial agents (Donawade et al., 2006).
Synthesis of Pyrazole and Pyrimidine Derivatives
This compound is also significant in synthesizing pyrazole and pyrimidine derivatives. These derivatives have a range of potential applications, particularly in developing new chemical entities with various biological activities (Machado et al., 2011).
Development of Anti-Inflammatory Agents
The compound plays a role in synthesizing new anti-inflammatory agents. Its reaction with various chemicals can lead to the development of substances with anti-inflammatory properties, which is crucial for creating new therapeutic options for treating inflammation-related conditions (Nakatsuka et al., 1976).
Wirkmechanismus
Target of Action
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate, also known as ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to various cellular changes.
Biochemical Pathways
Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors . These interactions can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of action could range from antiviral effects to anticancer effects .
Biochemische Analyse
Biochemical Properties
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including hydrolases and oxidoreductases, which are crucial for its metabolic processing. The compound’s indole structure allows it to participate in electron transfer reactions, making it a potential candidate for studying redox biology. Additionally, it has been observed to bind with certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, influencing their activity. The compound can inhibit certain enzymes, such as kinases, which play a role in cell signaling. Additionally, it can activate transcription factors, leading to changes in gene expression. These interactions highlight the compound’s potential as a modulator of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and elimination. The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell .
Eigenschaften
IUPAC Name |
ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(18)16-15-12(17)11-7-8-6-9(19-2)4-5-10(8)14-11/h4-7,14H,3H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLGBZRBDSFXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)

